Protosappanin A dimethyl acetal
Overview
Description
Protosappanin A dimethyl acetal is a homoisoflavonoid compound that can be isolated from the heartwood of Caesalpinia sappan, a plant native to tropical Asia . This compound is known for its significant xanthine oxidase inhibitory activity, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Protosappanin A and its derivatives can be achieved through a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave irradiation . This method involves six linear steps, with dibenzo[b,d]oxepinones serving as key intermediates .
Industrial Production Methods
the compound can be extracted from the ground powder of Caesalpinia sappan using thionyl chloride, followed by filtration and concentration to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Protosappanin A dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction with sodium borohydride yields different alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of p-toluenesulfonic acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is commonly used for reduction reactions.
Substitution: p-Toluenesulfonic acid in methanol is used for substitution reactions .Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohol derivatives such as protosappanin B.
Substitution: Dimethyl acetal derivatives.
Scientific Research Applications
Protosappanin A dimethyl acetal has a wide range of scientific research applications:
Mechanism of Action
Protosappanin A dimethyl acetal exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . By inhibiting this enzyme, the compound reduces the production of uric acid and reactive oxygen species, thereby exerting antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Brazilin: Another homoisoflavonoid from Caesalpinia sappan with antioxidant properties.
Sappanone A: Known for its anti-inflammatory effects.
Hematoxylin: Used as a dye and has similar biological activities.
Uniqueness
Protosappanin A dimethyl acetal stands out due to its significant xanthine oxidase inhibitory activity, which is higher compared to other similar compounds . This makes it particularly valuable in research focused on oxidative stress and related diseases.
Properties
IUPAC Name |
10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSDBMDJWUPWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Protosappanin A dimethyl acetal in the context of the research on Caesalpinia sappan?
A1: While the provided research [] focuses on identifying and characterizing xanthine oxidase inhibitors from Caesalpinia sappan, it primarily focuses on other compounds like neoprotosappanin and protosappanin E-2. this compound (3) is mentioned as a new compound isolated from the plant extract, but its biological activity, specifically its potential for xanthine oxidase inhibition, is not discussed in detail.
Q2: Are there any studies investigating the potential xanthine oxidase inhibitory activity of this compound?
A2: The provided research [] does not elaborate on the biological activity of this compound. Further research would be needed to determine its potential as a xanthine oxidase inhibitor and compare its efficacy to other identified compounds like sappanchalcone (17), which exhibited potent activity.
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